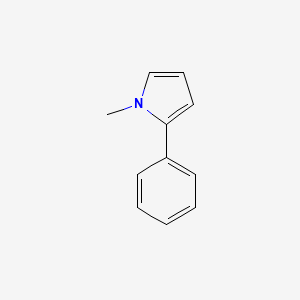

1-methyl-2-phenyl-1H-pyrrole

描述

1-Methyl-2-phenyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-phenyl-1H-pyrrole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

化学反应分析

Types of Reactions: 1-Methyl-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole compounds.

Substitution: Electrophilic substitution reactions are common, where halogenating agents such as bromine or chlorine can introduce halogen atoms into the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

Reduction: Formation of 1-methyl-2-phenylpyrrolidine.

Substitution: Formation of halogenated pyrrole derivatives.

科学研究应用

Organic Chemistry

In organic chemistry, 1-methyl-2-phenyl-1H-pyrrole serves as a versatile building block for synthesizing more complex heterocyclic compounds. It is often used in the development of new materials with specific electronic or optical properties .

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, including:

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for further pharmacological exploration .

- Anticancer Activity : Research has shown that certain pyrrole derivatives can inhibit cancer cell proliferation, suggesting their potential use in cancer therapies .

The biological activity of this compound is linked to its ability to interact with various biological targets. Preliminary studies suggest potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders .

Table 1: Synthesis Methods and Outcomes

| Synthesis Method | Reactants | Product | Yield (%) |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 1-Methyl-2-pyrrolecarboxylic acid + Phenylbromide | This compound | High |

| Oxidative Coupling | Pyrroles + Hypervalent Iodine Reagents | Various Pyrrole Derivatives | Moderate |

Table 2: Biological Activities of Derivatives

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 1-Methyl-2-(4-chlorophenyl)-1H-pyrrole | Anticancer | 12.5 |

| 1-Methyl-2-(3-nitrophenyl)-1H-pyrrole | Antimicrobial | 15.0 |

| 1-Methyl-2-(phenyl)-1H-pyrrole | Neurotransmitter Modulator | 20.0 |

Case Studies

Case Study 1: Anticancer Activity

A study published in the journal Molecular Cancer Therapeutics explored the anticancer properties of a derivative of this compound against human breast cancer cells. The results showed that this compound inhibited cell growth by inducing apoptosis at concentrations as low as .

Case Study 2: Antimicrobial Effects

Research conducted on various pyrrole derivatives indicated that compounds based on the structure of this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be , highlighting its potential as an antimicrobial agent .

作用机制

The mechanism of action of 1-methyl-2-phenyl-1H-pyrrole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

相似化合物的比较

1-Methyl-1H-pyrrole: Lacks the phenyl group, resulting in different chemical properties and reactivity.

2-Phenyl-1H-pyrrole: Lacks the methyl group, affecting its overall stability and reactivity.

1-Methyl-2-phenylindole: Contains an indole ring instead of a pyrrole ring, leading to distinct biological activities.

Uniqueness: 1-Methyl-2-phenyl-1H-pyrrole is unique due to the presence of both a methyl and a phenyl group, which confer specific chemical and biological properties

生物活性

1-Methyl-2-phenyl-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant studies and data.

Structural Overview

The compound this compound features a pyrrole ring substituted with a methyl group and a phenyl group. Its molecular formula is C11H11N, with a molecular weight of approximately 173.21 g/mol. The unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has shown promise in targeting specific cancer pathways associated with tumor growth .

Neuropharmacological Effects

Recent studies highlight the compound's interaction with serotonin receptors, particularly the 5-HT6 receptor. It has been identified as an inverse agonist at this receptor, which is implicated in cognitive function and memory enhancement. The compound reversed memory decline in animal models, indicating potential for treating cognitive deficits .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Binding : The compound interacts with various receptors, including serotonin receptors, influencing neurotransmitter signaling pathways.

- Enzyme Interaction : It may act as an enzyme inhibitor or activator, affecting biochemical pathways critical for cellular function .

- Metabolic Stability : Studies suggest that modifications to the compound can enhance its metabolic stability and selectivity towards specific biological targets .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound's ability to penetrate biological membranes suggests favorable absorption characteristics.

- Metabolism : It undergoes various metabolic transformations that can influence its bioavailability and efficacy.

Study on Anticancer Activity

A study conducted on different cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values varied across cell lines, indicating selective activity against certain types of cancer.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 10 |

Neuropharmacological Study

In a behavioral study involving scopolamine-induced memory impairment in rodents, administration of the compound resulted in improved performance in the novel object recognition test. This suggests cognitive-enhancing effects attributed to its action on serotonin receptors .

常见问题

Basic Research Questions

Q. What established synthetic methodologies are effective for preparing 1-methyl-2-phenyl-1H-pyrrole, and how do reaction conditions influence yield?

- Answer: The compound is synthesized via alkylation or condensation reactions. For example, 1-aroylmethylpyrroles (structurally related) are synthesized using 2-bromo-1-(2-aminophenyl)ethan-1-one and substituted pyrroles in DMF with potassium carbonate at 80°C . Reaction efficiency depends on solvent polarity, base strength, and substituent steric effects. Optimization may involve adjusting reaction time (e.g., reflux vs. ambient conditions) and catalyst loading.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how are spectral artifacts resolved?

- Answer: H/C NMR and HRMS are critical. For example, H NMR of 5-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde shows distinct pyrrole proton couplings (e.g., Hz), while HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 216.1019) . Artifacts from impurities or tautomerism are resolved via deuterated solvent exchange, 2D NMR (COSY, HSQC), or isotopic pattern analysis in HRMS.

Q. How is single-crystal X-ray diffraction applied to determine the molecular conformation of this compound derivatives?

- Answer: Crystallization in solvents like ethanol or DCM yields suitable crystals. SHELX software refines structures using intensity data, resolving bond angles and torsional strains. For example, methyl 1H-pyrrole-2-carboxylate derivatives exhibit planar pyrrole rings with dihedral angles <20° relative to substituents . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Advanced Research Questions

Q. What strategies address regioselectivity challenges in alkylating this compound derivatives?

- Answer: Regioselectivity is influenced by electronic (e.g., directing groups) and steric factors. For example, electron-withdrawing substituents on the phenyl ring favor alkylation at the pyrrole β-position. Using bulky bases (e.g., LDA) or protecting groups (e.g., Boc) can mitigate overalkylation . Computational modeling (DFT) predicts reactive sites, guiding experimental design.

Q. How do structural modifications (e.g., halogenation, aryl substitution) impact the bioactivity of this compound derivatives?

- Answer: Substituents alter electronic properties and binding affinity. For instance, 5-(4-chlorophenyl) derivatives show enhanced antimicrobial activity due to increased lipophilicity, while methoxy groups improve solubility for in vitro assays (e.g., enzyme inhibition) . SAR studies combine docking simulations (e.g., AutoDock) with cytotoxicity assays (MTT) to validate targets.

Q. How are contradictions between spectroscopic and chromatographic data resolved during purity assessment?

- Answer: Discrepancies arise from co-eluting impurities or degradation. For example, GC-MS with polar columns (e.g., DB-5) separates volatile byproducts, while HPLC-DAD at 254 nm detects UV-active contaminants. Cross-validation with H NMR integration ratios (e.g., methyl vs. aromatic protons) quantifies purity . Stability studies under inert atmospheres prevent oxidative degradation.

Q. What computational tools predict the reactivity of this compound in catalytic cycles (e.g., C–H activation)?

- Answer: DFT calculations (Gaussian, ORCA) model transition states for C–H bond cleavage. For Pd-catalyzed coupling, NBO analysis identifies charge distribution at the pyrrole nitrogen, guiding ligand design (e.g., phosphine ligands enhance metal coordination) . Experimental validation via kinetic isotope effects (KIE) confirms computational predictions.

Q. Methodological Notes

- Synthesis Optimization: Use DMF as a solvent for high-boiling reactions and KCO as a mild base to minimize side reactions .

- Crystallography: SHELXL refinement requires high-resolution data (≤1.0 Å) for accurate disorder modeling .

- Data Validation: Cross-reference HRMS isotopic patterns (e.g., Br/Br) with theoretical simulations (e.g., IsotopeFit) .

属性

IUPAC Name |

1-methyl-2-phenylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAVWVJZAAVVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480372 | |

| Record name | 1H-Pyrrole, 1-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-37-4 | |

| Record name | 1H-Pyrrole, 1-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。